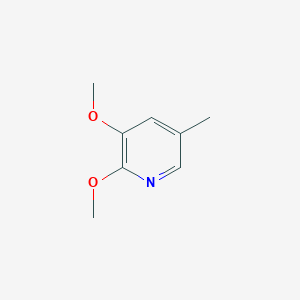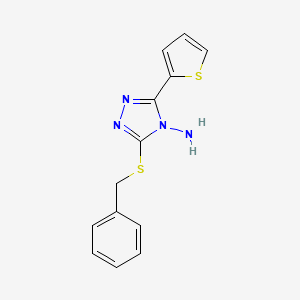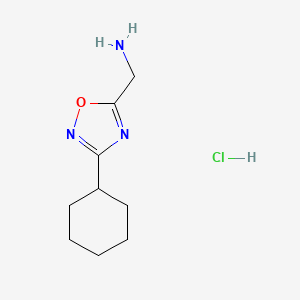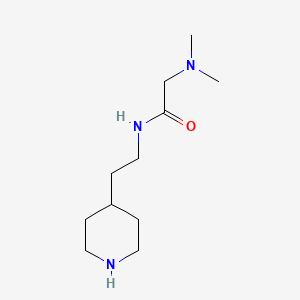
2,3-Dimethoxy-5-methylpyridine
Overview
Description
2,3-Dimethoxy-5-methylpyridine is a compound with the molecular weight of 153.18 . It has the IUPAC name 2,3-dimethoxy-5-methylpyridine and the InChI code 1S/C8H11NO2/c1-6-4-7 (10-2)8 (11-3)9-5-6/h4-5H,1-3H3 . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-5-methylpyridine is represented by the InChI code 1S/C8H11NO2/c1-6-4-7 (10-2)8 (11-3)9-5-6/h4-5H,1-3H3 .Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Physical And Chemical Properties Analysis
2,3-Dimethoxy-5-methylpyridine is a solid at room temperature .Scientific Research Applications
Bromination Studies
The compound has been used in studies investigating the mechanism and kinetics of bromination reactions . For instance, it was used as a raw material in the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction . The study provided insights into the reaction kinetics and thermodynamics of the bromination process .
α-Methylation
2,3-Dimethoxy-5-methylpyridine has been used in the flow synthesis of 2-methylpyridines via α-methylation . The process was carried out using a simplified bench-top continuous flow setup, which offered a greener and more efficient alternative to conventional batch reaction protocols .
Synthesis of Calamitic Liquid Crystals
The compound has been used in the synthesis of calamitic liquid crystals . For example, it was used in the synthesis of 2,5-(dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene (DDPIMB), a thermotropic enantiotropic liquid crystal .
Pharmaceutical Applications
2,3-Dimethoxy-5-methylpyridine can potentially be used in the pharmaceutical industry. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), a key step in the synthesis of imidazolinones, is an important process in the production of various pharmaceuticals .
Green Chemistry
The compound’s use in flow synthesis represents an application in the field of green chemistry . The flow synthesis method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Material Science
In material science, 2,3-Dimethoxy-5-methylpyridine can be used in the synthesis of materials with unique properties. For example, the synthesis of DDPIMB calamitic liquid crystal represents an application in this field .
Safety And Hazards
properties
IUPAC Name |
2,3-dimethoxy-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)9-5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBCRGKATAXSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)







![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)


